molecular formula C17H19ClF3NO B565244 (S)-Fluoxetine-d5 Hydrochloride CAS No. 1217680-98-2

(S)-Fluoxetine-d5 Hydrochloride

Cat. No.: B565244
CAS No.: 1217680-98-2
M. Wt: 350.821
InChI Key: GIYXAJPCNFJEHY-XQGDNJOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fluoxetine-d5 Hydrochloride is a deuterated form of (S)-Fluoxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the compound’s pharmacokinetics and metabolic stability. This compound is primarily used in scientific research to study the pharmacological effects and metabolic pathways of fluoxetine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fluoxetine-d5 Hydrochloride involves several steps, starting with the preparation of the deuterated precursor. The key steps include:

    Deuteration: Introduction of deuterium atoms into the precursor molecule.

    Condensation: Reaction of the deuterated precursor with a suitable amine to form the fluoxetine backbone.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using deuterated reagents to introduce deuterium atoms efficiently.

    Automated Synthesis: Employing automated systems to ensure consistency and purity.

    Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Fluoxetine-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the fluoxetine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various fluoxetine derivatives, which are studied for their pharmacological properties and potential therapeutic applications.

Scientific Research Applications

(S)-Fluoxetine-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: Studying the effects of deuteration on chemical stability and reactivity.

    Biology: Investigating the metabolic pathways and biological effects of fluoxetine.

    Medicine: Researching the pharmacokinetics and pharmacodynamics of fluoxetine in the human body.

    Industry: Developing new antidepressant formulations and studying drug interactions.

Mechanism of Action

(S)-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Similar Compounds

    (S)-Fluoxetine Hydrochloride:

    Paroxetine: Another SSRI with similar pharmacological effects.

    Sertraline: An SSRI used to treat depression and anxiety disorders.

Uniqueness

(S)-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance metabolic stability and reduce the rate of drug metabolism. This can lead to prolonged therapeutic effects and potentially fewer side effects compared to non-deuterated fluoxetine .

Properties

IUPAC Name

(3S)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1/i2D,3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYXAJPCNFJEHY-XQGDNJOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.